molecular formula C22H14 B14645060 9-(3-Phenylprop-2-YN-1-ylidene)-9H-fluorene CAS No. 56150-56-2

9-(3-Phenylprop-2-YN-1-ylidene)-9H-fluorene

Cat. No.: B14645060
CAS No.: 56150-56-2
M. Wt: 278.3 g/mol
InChI Key: UKVZHDMPFZIQSG-UHFFFAOYSA-N
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Description

9-(3-Phenylprop-2-YN-1-ylidene)-9H-fluorene is an organic compound characterized by a fluorene core with a phenylpropynylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Phenylprop-2-YN-1-ylidene)-9H-fluorene typically involves the reaction of fluorene derivatives with phenylpropynylidene precursors. One common method is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction conditions often include the use of solvents like toluene and catalysts such as Ru3(CO)12 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

9-(3-Phenylprop-2-YN-1-ylidene)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

9-(3-Phenylprop-2-YN-1-ylidene)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-Phenylprop-2-YN-1-ylidene)-9H-fluorene involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to participate in electron transfer reactions and form stable complexes with metal ions . These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-Phenylprop-2-YN-1-ylidene)-9H-fluorene is unique due to its fluorene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

9-(3-phenylprop-2-ynylidene)fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVZHDMPFZIQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571375
Record name 9-(3-Phenylprop-2-yn-1-ylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56150-56-2
Record name 9-(3-Phenylprop-2-yn-1-ylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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